An In-depth Technical Guide to (3-(o-Tolyl)isoxazol-5-yl)methanol for Advanced Research
An In-depth Technical Guide to (3-(o-Tolyl)isoxazol-5-yl)methanol for Advanced Research
Introduction: The Strategic Value of the Isoxazole Scaffold
In the landscape of modern medicinal chemistry and materials science, the isoxazole ring stands out as a "privileged scaffold."[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of a multitude of biologically active agents due to its unique electronic properties and ability to act as a versatile synthetic intermediate.[2][3][4] Isoxazole-based compounds have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][5] Their incorporation into molecular designs can enhance physicochemical properties, improve pharmacokinetic profiles, and introduce specific steric and electronic features crucial for molecular recognition.[6]
Within this important class of compounds, (3-(o-tolyl)isoxazol-5-yl)methanol emerges as a particularly valuable building block. Its structure combines the proven isoxazole core with two key peripheral functionalities: an ortho-tolyl group and a primary alcohol (hydroxymethyl group). The ortho-methyl substituent on the phenyl ring introduces a specific conformational bias that can be exploited in rational drug design to probe and optimize interactions with biological targets. Simultaneously, the hydroxymethyl group at the 5-position serves as a versatile synthetic handle, allowing for straightforward chemical modification and the generation of diverse compound libraries.
This guide provides an in-depth technical overview of the chemical properties, synthesis, characterization, reactivity, and safe handling of (3-(o-tolyl)isoxazol-5-yl)methanol, designed for researchers, scientists, and drug development professionals seeking to leverage its potential in their scientific endeavors.
Core Physicochemical & Structural Properties
A foundational understanding of a molecule's physical and chemical identity is paramount for its effective use in research. The key properties of (3-(o-tolyl)isoxazol-5-yl)methanol are summarized below.
| Property | Value | Source(s) |
| CAS Number | 885273-56-3 | [7][8] |
| Molecular Formula | C₁₁H₁₁NO₂ | [7][8] |
| Molecular Weight | 189.21 g/mol | [7][8] |
| Synonyms | [3-(2-methylphenyl)-1,2-oxazol-5-yl]methanol | [9] |
| Physical Form | Not explicitly defined; related isomers range from liquids to solids | [10] |
| Melting Point | Not available. For comparison, the para-isomer melts at 73-74 °C. | [7][10] |
| Boiling Point | Not available. Predicted for the para-isomer: 368.7±32.0 °C. | [7][10] |
Note: Many physical properties for the ortho-isomer have not been formally published. Data for isomers or predictions are provided for estimation purposes.
Structural Insights: The molecule's architecture is key to its utility. The ortho-tolyl group, being sterically more demanding than its meta or para counterparts, can restrict the rotation around the C3-phenyl bond. This fixed orientation can be highly advantageous in drug design, potentially leading to higher binding affinity and selectivity for a target protein. The hydroxymethyl group at the C5 position is electronically distinct from the aromatic C3 position, offering a site for chemical transformations that do not significantly perturb the electronic nature of the core heterocyclic system.
Synthesis and Mechanistic Causality
The most reliable and common method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This approach is favored for its high regioselectivity and the ready availability of starting materials. The synthesis of (3-(o-tolyl)isoxazol-5-yl)methanol logically follows this pathway.
Workflow for Synthesis via [3+2] Cycloaddition
Caption: Synthetic workflow for (3-(o-tolyl)isoxazol-5-yl)methanol.
Detailed Experimental Protocol (Representative)
Causality: This protocol, adapted from the synthesis of the analogous para-isomer, utilizes a one-pot approach where the highly reactive nitrile oxide is generated in situ and immediately trapped by the dipolarophile (propargyl alcohol). This avoids the isolation of the unstable nitrile oxide intermediate. Sodium hypochlorite is a mild, inexpensive, and readily available oxidizing agent for converting the aldoxime to the nitrile oxide.
-
Step 1: Aldoxime Synthesis.
-
To a solution of o-tolualdehyde (1.0 eq) in a suitable solvent like pyridine or ethanol, add hydroxylamine hydrochloride (1.1 eq).
-
Add a base (e.g., sodium hydroxide or pyridine, 1.1 eq) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the aldehyde.
-
Work-up involves neutralization and extraction with an organic solvent (e.g., ethyl acetate) to yield o-tolualdoxime, which can be used directly in the next step.
-
-
Step 2: One-Pot Cycloaddition.
-
Dissolve the crude o-tolualdoxime (1.0 eq) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add propargyl alcohol (1.2 eq) to the solution.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hypochlorite (NaOCl, ~10-15% solution, 2.0 eq) dropwise while vigorously stirring.
-
Self-Validating Checkpoint: The reaction is often exothermic. A controlled addition rate is crucial to maintain the temperature below 10 °C. The appearance of a new spot on TLC corresponding to the product indicates the reaction is proceeding.
-
Allow the reaction to stir at room temperature for several hours or overnight until the starting material is consumed.
-
Quench the reaction with a reducing agent like sodium sulfite solution, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure (3-(o-tolyl)isoxazol-5-yl)methanol.
-
Alternative Methodologies: For process optimization, researchers can consider ultrasound-assisted synthesis, which has been shown to accelerate reaction times and improve yields for similar (3-phenylisoxazol-5-yl)methanol derivatives.[11]
Spectroscopic Characterization and Validation
Unambiguous structural confirmation is critical. The following spectral data are predicted based on the known spectra of its para-isomer and general principles of NMR spectroscopy.[12]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Complex multiplet signals between δ 7.2-7.8 ppm (4H). The ortho-substitution will result in a more complex splitting pattern compared to the symmetrical para-isomer. - Isoxazole Proton: A singlet around δ 6.5-6.8 ppm (1H, H-4 of isoxazole). - Methylene Protons: A doublet or singlet around δ 4.7-4.9 ppm (2H, -CH ₂OH), which may show coupling to the hydroxyl proton. - Hydroxyl Proton: A broad singlet or triplet (variable, 1H, -CH₂OH ). - Methyl Protons: A singlet around δ 2.4-2.5 ppm (3H, Ar-CH ₃). |
| ¹³C NMR | - Isoxazole Carbons: Signals around δ 170-172 (C5), δ 161-163 (C3), and δ 98-102 (C4). - Aromatic Carbons: Multiple signals in the δ 125-140 ppm range, including the quaternary carbons. - Methylene Carbon: A signal around δ 55-60 ppm (-C H₂OH). - Methyl Carbon: A signal around δ 20-22 ppm (Ar-C H₃). |
| FT-IR | - O-H Stretch: Broad peak at ~3200-3500 cm⁻¹ (alcohol). - C-H Stretch: Aromatic (~3100 cm⁻¹) and Aliphatic (~2850-2950 cm⁻¹). - C=N Stretch: ~1600-1615 cm⁻¹ (isoxazole ring). - C=C Stretch: ~1450-1580 cm⁻¹ (aromatic and isoxazole rings). - N-O Stretch: ~850-900 cm⁻¹. |
| Mass Spec. | - (ESI+) : Expected [M+H]⁺ at m/z 190.08. Expected [M+Na]⁺ at m/z 212.06. |
Note: Chemical shifts are reported in ppm relative to TMS. The exact values may vary depending on the deuterated solvent used.[13][14]
Chemical Reactivity and Derivatization Potential
(3-(o-tolyl)isoxazol-5-yl)methanol is a bifunctional molecule whose reactivity is dominated by its hydroxymethyl group. This functional group is a gateway for a multitude of chemical transformations, making the molecule an ideal starting point for building a library of analogues for structure-activity relationship (SAR) studies.[15]
Key Reaction Pathways
Caption: Key derivatization pathways from the hydroxymethyl group.
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Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation to the carboxylic acid can be achieved with stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. The resulting carbonyl compounds are themselves versatile intermediates for reactions such as reductive amination or Wittig reactions.
-
Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine, triethylamine) readily forms esters. This is a common strategy in prodrug design or for modulating lipophilicity.
-
Etherification: Deprotonation of the alcohol with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide (Williamson ether synthesis) yields ethers. This allows for the introduction of various alkyl or aryl chains.
-
Halogenation: Conversion of the alcohol to an alkyl halide (e.g., using thionyl chloride for the chloride) transforms the functional group into a good leaving group, enabling subsequent nucleophilic substitution reactions to introduce amines, azides, thiols, or other functionalities.
-
Isoxazole Ring Reactivity: While generally stable, the isoxazole ring's N-O bond is its Achilles' heel. Under reductive conditions (e.g., catalytic hydrogenation with Raney Nickel), the ring can be cleaved to yield an enaminoketone, a valuable difunctionalized intermediate. This latent functionality is a key feature of isoxazole chemistry.[16]
Applications in Research and Drug Development
The true value of (3-(o-tolyl)isoxazol-5-yl)methanol lies in its role as a strategic building block. The isoxazole moiety is present in numerous FDA-approved drugs, such as the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole.[2]
-
Scaffold for SAR Studies: By utilizing the reaction pathways described above, medicinal chemists can rapidly generate a focused library of compounds. For example, creating a series of esters or ethers allows for systematic probing of steric and electronic requirements within a receptor's binding pocket.
-
Conformational Locking: The ortho-tolyl group can serve to lock the phenyl ring in a specific orientation relative to the isoxazole core. In drug design, such conformational constraint can reduce the entropic penalty of binding, leading to higher affinity and improved selectivity for the target protein.[4]
-
Fragment-Based Drug Discovery (FBDD): This molecule can be considered an elaborate fragment. The isoxazole-tolyl portion can provide an initial binding interaction, and the hydroxymethyl "vector" points a direction for synthetic elaboration to pick up additional, potency-enhancing interactions with the target.
Safety, Handling, and Storage
As a research chemical, the toxicological properties of (3-(o-tolyl)isoxazol-5-yl)methanol have not been thoroughly investigated.[7] Therefore, prudent laboratory practices are mandatory.
Standard Operating Protocol for Safe Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[7][17]
-
Ventilation: Handle the compound in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7][18] The material safety data sheet (SDS) notes it may cause respiratory irritation.[7]
-
Spill Management: In case of a spill, wear appropriate PPE, absorb the material with an inert substance (e.g., vermiculite, sand), and place it in a sealed container for chemical waste disposal.[7]
-
Fire Safety: Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.[7]
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[7]
-
Skin Contact: Wash off immediately with plenty of soap and water.[7]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
Storage & Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7] Contact a licensed professional waste disposal service.[7]
Conclusion
(3-(o-tolyl)isoxazol-5-yl)methanol is more than just another chemical intermediate; it is a strategically designed building block that offers significant advantages for researchers in drug discovery and synthetic chemistry. Its combination of a biologically relevant isoxazole core, a conformationally influential ortho-tolyl group, and a highly versatile hydroxymethyl handle provides a robust platform for the synthesis of novel and complex molecules. By understanding its physicochemical properties, mastering its synthesis, and appreciating its reactivity, scientists can effectively unlock the full potential of this valuable compound in the pursuit of new medicines and materials.
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